
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
Overview
Description
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of a bromine atom attached to the benzene ring, along with a dibromovinyl group and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene typically involves the bromination of 3-(2,2-dibromovinyl)-5-methylbenzene. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding brominated aromatic ketones or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The dibromovinyl group can be reduced to form the corresponding vinyl or ethyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Common Reagents and Conditions
Substitution: NaOH, KOtBu, solvents like ethanol or dimethyl sulfoxide (DMSO), room temperature to reflux conditions.
Oxidation: KMnO4, CrO3, solvents like acetone or water, room temperature to elevated temperatures.
Reduction: LiAlH4, H2 with catalysts like palladium on carbon (Pd/C), solvents like ether or tetrahydrofuran (THF), room temperature to reflux conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of brominated aromatic ketones or aldehydes.
Reduction: Formation of vinyl or ethyl-substituted aromatic compounds.
Scientific Research Applications
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various brominated aromatic compounds.
Biology: Employed in the study of biological systems and the development of brominated compounds with potential biological activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving brominated aromatic structures.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene involves its interaction with molecular targets through its bromine atoms and aromatic structure. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene: Similar in structure but with an isopropyl group instead of a methyl group. This difference can affect the compound’s reactivity and physical properties.
1-Bromo-3-(2,2-dibromovinyl)-5-ethylbenzene: Contains an ethyl group instead of a methyl group, leading to variations in its chemical behavior and applications.
1-Bromo-3-(2,2-dibromovinyl)-5-tert-butylbenzene: Features a tert-butyl group, which can significantly impact the compound’s steric and electronic properties.
Biological Activity
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
This compound is characterized by its bromine substituents and a vinyl group, which contribute to its reactivity and biological properties. The molecular formula is C₉H₈Br₃, and it exhibits a colorless to pale yellow oil appearance.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound has demonstrated broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .
- Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxicity towards human cell lines. The mechanisms underlying this cytotoxicity may involve the disruption of cellular membranes and interference with metabolic pathways .
- Inhibition of Enzymatic Activity : Preliminary research suggests that this compound may inhibit specific enzymatic activities related to fatty acid biosynthesis, which could affect cell proliferation and survival .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cellular lysis.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby reducing the growth rates of susceptible organisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones in cultures treated with the compound compared to control groups. The minimum inhibitory concentration (MIC) was determined for various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Human Cell Lines
In another study assessing cytotoxicity, human cancer cell lines were exposed to varying concentrations of this compound. The results indicated a dose-dependent increase in cell death:
Concentration (µM) | % Cell Viability |
---|---|
0 | 100 |
10 | 80 |
50 | 50 |
100 | 20 |
This study highlights the potential of the compound as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Properties
IUPAC Name |
1-bromo-3-(2,2-dibromoethenyl)-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPIUZDDGWGITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.